molecular formula C16H17NO2 B13829494 N-(2-Phenoxyethyl)-N-phenylacetamide CAS No. 42106-58-1

N-(2-Phenoxyethyl)-N-phenylacetamide

Cat. No.: B13829494
CAS No.: 42106-58-1
M. Wt: 255.31 g/mol
InChI Key: VMBSOBMGULBVAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Phenoxyethyl)-N-phenylacetamide (CAS 42106-58-1) is a synthetic organic compound with the molecular formula C16H17NO2 and a molecular weight of 255.32 g/mol. This compound features an acetamide core structure with N-phenyl and N-2-phenoxyethyl substitutions, which is a scaffold of significant interest in medicinal chemistry research due to its association with diverse biological activities . Its calculated density is 1.13 g/cm³, with a high boiling point of approximately 397.4°C and a flash point of 194.2°C . Researchers are particularly interested in this compound and its structural analogs for their potential in infectious disease research. The 2-phenoxy-N-phenylacetamide scaffold has been identified as a promising core for developing novel antitubercular agents, showing activity against both drug-susceptible and rifampicin-resistant strains of Mycobacterium tuberculosis . Furthermore, closely related chloroacetamide compounds have demonstrated promising antifungal activity, with studies suggesting their mechanism of action may involve binding to ergosterol in the fungal plasma membrane, which is a key component for maintaining membrane integrity . The compound is provided as a high-purity solid for research applications. It is intended for laboratory investigation purposes only. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

42106-58-1

Molecular Formula

C16H17NO2

Molecular Weight

255.31 g/mol

IUPAC Name

N-(2-phenoxyethyl)-N-phenylacetamide

InChI

InChI=1S/C16H17NO2/c1-14(18)17(15-8-4-2-5-9-15)12-13-19-16-10-6-3-7-11-16/h2-11H,12-13H2,1H3

InChI Key

VMBSOBMGULBVAL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(CCOC1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of N 2 Phenoxyethyl N Phenylacetamide

Established Synthetic Routes to N-(2-Phenoxyethyl)-N-phenylacetamide

The traditional synthesis of this compound is built upon fundamental reactions in organic chemistry, primarily focusing on robust methods for amide bond formation and subsequent functionalization.

The core of the target molecule is the N-phenylacetamide unit. Conventional synthesis of this amide bond is one of the most frequently performed transformations in organic chemistry. nih.gov The most common industrial approaches involve the activation of a carboxylic acid, such as acetic acid, into a more reactive form like an acyl halide or anhydride. nih.gov This activated species then readily reacts with an amine, in this case, aniline (B41778) or a substituted aniline, in a nucleophilic acyl substitution reaction. masterorganicchemistry.com

Another widely used strategy employs coupling reagents to facilitate the direct reaction between a carboxylic acid and an amine. nih.gov Reagents like N,N'-dicyclohexylcarbodiimide (DCC) are effective dehydrating agents that activate the carboxylic acid, allowing for amide formation under mild conditions. masterorganicchemistry.com While effective, these methods often generate stoichiometric amounts of by-products that can complicate purification and raise environmental concerns. nih.govnih.gov The direct thermal condensation of a carboxylic acid and an amine is also possible but typically requires high temperatures to overcome the formation of a stable ammonium (B1175870) carboxylate salt, which can be unsuitable for sensitive molecules. nih.govnih.gov

Once the N-phenylacetamide scaffold is considered, the phenoxyethyl group must be introduced. Two primary retrosynthetic pathways can be envisioned for constructing this compound:

Route A: Acetylation of a Precursor Amine. This strategy involves the initial synthesis of N-(2-phenoxyethyl)aniline. This intermediate can be prepared via a nucleophilic substitution reaction between aniline and a 2-phenoxyethyl halide (e.g., 2-phenoxyethyl bromide). The resulting secondary amine, N-(2-phenoxyethyl)aniline, is then acetylated using a conventional method as described above (e.g., reaction with acetyl chloride or acetic anhydride) to yield the final product. A key challenge in the first step is controlling the degree of alkylation on the aniline nitrogen to prevent side reactions.

Route B: N-Alkylation of N-Phenylacetamide. This pathway begins with the readily available N-phenylacetamide. The amide nitrogen is deprotonated with a suitable base (e.g., sodium hydride) to form an amidate anion. This anion then acts as a nucleophile, reacting with a 2-phenoxyethyl halide to form the target molecule. The main challenge in this route is the potential for competing O-alkylation, where the electrophile attacks the amide oxygen, leading to the formation of an imidate ester as a significant byproduct. The choice of solvent and counter-ion can influence the N- versus O-alkylation ratio.

To overcome the limitations of conventional amidation, particularly the poor atom economy and harsh conditions, catalytic direct amidation has emerged as a more attractive alternative. nih.govresearchgate.net These methods avoid the need for pre-activation or stoichiometric coupling reagents, often generating water as the only byproduct. nih.govresearchgate.net

Various metal catalysts have been developed for this purpose. For instance, nickel chloride (NiCl₂) has been demonstrated as a low-cost, stable, and efficient catalyst for the direct amidation of phenylacetic acid derivatives with benzylamine (B48309) derivatives. nih.govresearchgate.net The reaction proceeds effectively in a solvent like toluene (B28343) at elevated temperatures. researchgate.net Another advanced catalytic system employs ruthenium complexes to activate carboxylic acids in situ using simple alkynes. nih.gov In this process, the carboxylic acid adds across the alkyne to form a reactive vinyl ester intermediate, which then undergoes aminolysis to produce the amide, resulting in a highly atom-economic transformation. nih.gov Such catalytic systems could be readily adapted for the acetylation step in the synthesis of this compound.

Table 1: Comparison of Catalysts for Direct Amidation of Phenylacetic Acid and Benzylamine This table is based on data for a model reaction and illustrates the relative effectiveness of different nickel catalysts under specific conditions.

Catalyst (10 mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
NiCl₂Toluene1102085 researchgate.net
DPPE·NiCl₂Toluene1102075 nih.gov
(CH₃COO)₂NiToluene1102068 nih.gov
Ni(acac)₂Toluene1102065 nih.gov
NiCl₂(PPh₃)₂Toluene1102052 nih.gov
NoneToluene11020<5 nih.gov

Novel and Green Chemistry Approaches in Synthesis

Recent advancements in synthetic chemistry emphasize the development of environmentally friendly and efficient processes. These "green" approaches aim to reduce waste, minimize energy consumption, and avoid hazardous solvents.

Microwave-assisted synthesis has become a powerful tool in organic chemistry, often leading to dramatic reductions in reaction times, increased product yields, and cleaner reaction profiles. nih.govresearchgate.net The heating mechanism involves the direct interaction of microwave radiation with polar molecules in the reaction mixture, resulting in rapid and uniform heating that is distinct from conventional methods. researchgate.net

This technology can be applied to multiple steps in the synthesis of this compound. For example, the N-alkylation of N-phenyl-2-phenylacetamide with benzyl (B1604629) chloride has been successfully performed under microwave irradiation in a solvent-free system. researchgate.net This analogous reaction demonstrates that the introduction of the phenoxyethyl group onto the N-phenylacetamide core could be significantly accelerated. A reaction that might take several hours under conventional reflux could potentially be completed in minutes using a dedicated microwave synthesizer. nih.govresearchgate.net This rapid heating can also minimize the formation of side products that may occur during prolonged exposure to high temperatures. nih.gov

Table 2: Comparison of Conventional vs. Microwave-Assisted N-Alkylation of an N-Phenylacetamide This table illustrates the typical advantages of microwave heating for the N-alkylation of an amide, a key step analogous to the synthesis of the target compound.

MethodConditionsTimeYield of N-Product (%)Reference
Conventional HeatingRefluxing Ethanol3 daysGood (85% purity) nih.gov
Microwave IrradiationEthanol, Piperidine30 min87 (97% purity) nih.gov
Microwave IrradiationSolvent-free, KOH5 min~60-70 researchgate.net

A primary goal of green chemistry is to reduce or eliminate the use of volatile organic solvents, which are often toxic, flammable, and contribute to environmental pollution. Solvent-free, or "neat," reactions are highly desirable from this perspective. As demonstrated in the alkylation of N-phenyl-2-phenylacetamide, microwave irradiation can facilitate reactions between solid or liquid reagents without any solvent, leading to a significant reduction in waste. researchgate.net

Another green strategy involves using solid supports or catalysts that can be easily separated from the reaction mixture and potentially reused. For example, silica (B1680970) gel has been used as a solid support and catalyst for the direct amidation of carboxylic acids with amines under microwave irradiation. researchgate.net Biocatalysis, which uses whole cells or isolated enzymes, represents another frontier in green synthesis. The preparation of N-phenylacetamides has been achieved using whole cells of Candida parapsilosis, which operates under mild conditions with excellent conversions. rsc.org Such biocatalytic methods offer high selectivity and an environmentally benign reaction medium, typically water. rsc.org

Flow Chemistry Applications in this compound Production

The transition from batch to continuous flow manufacturing offers significant advantages for the synthesis of specialty chemicals, including N-substituted amides like this compound. Flow chemistry provides superior control over reaction parameters such as temperature and mixing, enhanced heat and mass transfer, and improved safety profiles, particularly for exothermic reactions. researchgate.net These benefits make it a highly attractive methodology for the industrial production of amides. prolabas.com

Several continuous flow strategies are applicable to the synthesis of this compound. One approach involves the direct amidation of phenylacetic acid with N-(2-phenoxyethyl)aniline. This can be achieved using packed-bed reactors containing heterogeneous catalysts such as mesoporous silicas or sulfated titania, which facilitate the reaction at elevated temperatures while allowing for easy catalyst separation and recycling. mdpi.com

Alternatively, a solvent-free protocol using a coupling agent like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) can be adapted for a continuous process. rsc.org In such a setup, streams of phenylacetic acid, N-(2-phenoxyethyl)aniline, and the coupling agent would be mixed and fed through a reactor, such as a jacketed screw reactor, allowing for precise control over residence time to achieve high conversion rates. rsc.orgresearchgate.net This method avoids the need for metal catalysts and can be scaled up efficiently. researchgate.net

ParameterPotential Flow ConditionRationale / Reference
Reactors Phenylacetic acid, N-(2-phenoxyethyl)anilineStarting materials for amidation.
Method 1 Heterogeneous catalysis (e.g., SiO₂, sulfated TiO₂)Enables catalyst recycling and green chemistry principles. mdpi.com
Reactor Type Packed-Bed Reactor (PBR)Suitable for solid catalysts, allowing continuous operation. mdpi.com
Temperature 110-150 °CHigher temperatures are often required for direct amidation to drive off water. mdpi.com
Method 2 Coupling Agent (e.g., EDC·HCl)Catalyst-free method, high efficiency at room temperature. rsc.org
Reactor Type Jacketed Screw Reactor / MicroreactorProvides excellent mixing and temperature control. prolabas.comrsc.org
Residence Time 30 - 300 secondsShort residence times are a key advantage of flow chemistry, leading to high throughput. researchgate.net

Derivatization Strategies and Analogue Synthesis

The structural framework of this compound offers multiple sites for modification, allowing for the systematic exploration of chemical space and the generation of diverse analogue libraries. nih.gov

The phenoxy ring of the phenoxyethyl group is a prime target for substitution to modulate the molecule's steric and electronic properties. A general synthetic route would involve the Knoevenagel condensation of various substituted benzaldehydes with a suitable cyanoacetate, followed by further transformations. chemrxiv.orgchemrxiv.org For this compound, this would typically mean starting with a substituted phenol (B47542).

For instance, phenols bearing electron-donating groups (e.g., methoxy (B1213986), ethoxy) or electron-withdrawing groups (e.g., nitro, halo) can be reacted with 2-bromoethanol (B42945) in the presence of a base to yield substituted 2-phenoxyethanol (B1175444) intermediates. google.com These intermediates can then be converted to the corresponding primary amine, N-(2-(substituted-phenoxy)ethyl)aniline, and subsequently acylated with phenylacetyl chloride to produce the desired analogues.

Substituent (R) on Phenoxy RingStarting MaterialPotential Property Modulation
4-Methoxy4-MethoxyphenolIncreases electron density; potential H-bond acceptor.
4-Fluoro4-FluorophenolModulates lipophilicity and metabolic stability.
4-Nitro4-NitrophenolStrongly electron-withdrawing; can be reduced to an amino group for further functionalization. nih.gov
3,4-Dichloro3,4-DichlorophenolIncreases lipophilicity and introduces steric bulk.
4-tert-Butyl4-tert-ButylphenolAdds significant steric bulk, potentially influencing binding conformations.

The electronic nature of substituents on the N-phenyl ring directly influences the nucleophilicity of the amide nitrogen. Electron-donating groups (EDGs) increase electron density, while electron-withdrawing groups (EWGs) decrease it. Similarly, substituents on the phenylacetyl ring affect the electrophilicity of the carbonyl carbon. For example, studies on related 2-(4-fluorophenyl)-N-phenylacetamide derivatives have shown that EWGs like nitro groups can lead to different biological activities compared to EDGs like methoxy groups. nih.gov This highlights the importance of systematic substitution for exploring structure-activity relationships (SAR). mdpi.com

Position of SubstitutionSubstituent TypeExampleExpected Electronic Effect
N-Phenyl Ring (para-)Electron-Donating (EDG)-OCH₃Increases electron density on the amide nitrogen.
N-Phenyl Ring (para-)Electron-Withdrawing (EWG)-Cl, -CF₃Decreases electron density on the amide nitrogen. mdpi.com
Acetyl-Phenyl Ring (para-)Electron-Donating (EDG)-CH₃Decreases electrophilicity of the carbonyl carbon.
Acetyl-Phenyl Ring (para-)Electron-Withdrawing (EWG)-NO₂Increases electrophilicity of the carbonyl carbon. nih.gov

While this compound itself is achiral, chiral analogues can be synthesized by introducing stereocenters into its structure. Asymmetric synthesis provides a powerful tool for creating optically active molecules, which is crucial in fields like medicinal chemistry where enantiomers can have vastly different biological effects. researchgate.netrsc.org

Chirality can be introduced at several positions:

On the ethyl bridge: By using a chiral precursor such as (R)- or (S)-2-phenoxy-1-propanol, one can synthesize analogues like N-((1R)-2-phenoxy-1-propylethyl)-N-phenylacetamide.

Alpha to the carbonyl group: Starting with a chiral phenylacetic acid derivative, such as (R)- or (S)-α-methylphenylacetic acid, would yield the corresponding chiral amide.

The synthesis of such analogues can be achieved using several stereoselective methods. The use of chiral auxiliaries, such as Evans N-acyloxazolidinones, allows for diastereoselective alkylation to create a new chiral center, after which the auxiliary can be cleaved. uwindsor.ca Another approach is catalytic enantioselective synthesis, which employs a chiral catalyst (e.g., a metal complex with a chiral ligand or an organocatalyst) to control the stereochemical outcome of a key bond-forming step. nih.govnih.gov

Functional Group Transformations and Reactivity Profiling

The amide linkage is the most reactive functional group in this compound under many conditions and is central to its chemical behavior. ub.eduorganic-synthesis.comresearchgate.net

The amide bond is known for its stability, but it can undergo specific chemical transformations under appropriate conditions. wikipedia.org The two primary reactions involving the amide linkage are hydrolysis and reduction. savemyexams.comlibretexts.orglibretexts.org

Hydrolysis: The amide bond can be cleaved by hydrolysis under either acidic or basic conditions, typically requiring heat.

Acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon for nucleophilic attack by water. The products are phenylacetic acid and the protonated amine, N-(2-phenoxyethyl)anilinium salt. libretexts.org

Base-catalyzed hydrolysis proceeds via nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. This irreversible process yields a carboxylate salt (phenylacetate) and the neutral amine, N-(2-phenoxyethyl)aniline. libretexts.org

Reduction: The carbonyl group of the amide can be reduced to a methylene (B1212753) group (-CH₂-) using a powerful reducing agent like lithium aluminum hydride (LiAlH₄). This reaction transforms the tertiary amide into a tertiary amine. The product of the reduction of this compound is N-(2-Phenoxyethyl)-N-(2-phenylethyl)aniline. savemyexams.com

TransformationReagents and ConditionsProduct(s)
Acidic Hydrolysis H₃O⁺ (e.g., aq. HCl, H₂SO₄), HeatPhenylacetic acid + N-(2-Phenoxyethyl)aniline hydrochloride
Basic Hydrolysis OH⁻ (e.g., aq. NaOH, KOH), HeatSodium phenylacetate (B1230308) + N-(2-Phenoxyethyl)aniline
Reduction 1. LiAlH₄ in THF/Ether; 2. H₂O workupN-(2-Phenoxyethyl)-N-(2-phenylethyl)aniline

Transformations at the Phenoxyethyl Group and Aromatic Rings

The structure of this compound features several reactive sites: the ether linkage of the phenoxyethyl group, the ethyl bridge, and the two aromatic rings. These sites offer opportunities for a range of chemical modifications.

Transformations at the Phenoxyethyl Group:

The most notable transformation involving the phenoxyethyl group is the cleavage of the ether bond. Ethers are generally stable but can be cleaved under stringent conditions, typically with strong acids such as hydrobromic acid (HBr) or hydroiodic acid (HI). wikipedia.orglibretexts.orgmasterorganicchemistry.comopenstax.orgmasterorganicchemistry.com The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack by the halide ion.

For this compound, acidic cleavage is expected to yield phenol and N-(2-haloethyl)-N-phenylacetamide. The reaction mechanism, whether it follows an S(_N)1 or S(_N)2 pathway, depends on the stability of the potential carbocation intermediates. wikipedia.orgopenstax.org Given that the ethyl group is primary, the reaction is likely to proceed through an S(_N)2 mechanism. masterorganicchemistry.comopenstax.org

Table 1: Potential Ether Cleavage Reactions of this compound
ReagentExpected ProductsProbable Mechanism
Hydrobromic Acid (HBr)Phenol and N-(2-bromoethyl)-N-phenylacetamideS(_N)2
Hydroiodic Acid (HI)Phenol and N-(2-iodoethyl)-N-phenylacetamideS(_N)2

Transformations at the Aromatic Rings:

Both the N-phenyl and the phenoxy rings of the molecule are susceptible to electrophilic aromatic substitution. The directing effects of the substituents on each ring govern the position of substitution.

N-Phenyl Ring: The N-acetyl group (-N(COCH(_3))Ph) is an activating group and an ortho, para-director due to the lone pair of electrons on the nitrogen atom that can be delocalized into the aromatic ring. wvu.eduuci.edu However, steric hindrance from the bulky phenoxyethyl group might favor para-substitution.

Phenoxy Ring: The ether oxygen of the phenoxy group is also an activating, ortho, para-directing substituent. wvu.edu

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. uci.edulibretexts.org The specific conditions for these reactions would determine the outcome, and controlling the selectivity between the two aromatic rings could be challenging.

Table 2: Predicted Outcomes of Electrophilic Aromatic Substitution on this compound
ReactionReagentsPotential Substitution Positions on N-Phenyl RingPotential Substitution Positions on Phenoxy Ring
NitrationHNO(_3), H(_2)SO(_4)ortho, paraortho, para
BrominationBr(_2), FeBr(_3)ortho, paraortho, para
SulfonationSO(_3), H(_2)SO(_4)ortho, paraortho, para
Friedel-Crafts AcylationRCOCl, AlCl(_3)ortho, paraortho, para

Nucleophilic aromatic substitution on either ring is also a possibility, particularly if a strong electron-withdrawing group is present on the ring and a potent nucleophile is used. nih.govlibretexts.orglibretexts.orgyoutube.com For the parent molecule, this reaction is less likely without such activating groups.

Mechanistic Insights into this compound Reactivity

The reactivity of this compound is largely dictated by the electronic properties of the amide functional group and the influence of its substituents.

The amide bond exhibits resonance stabilization, which imparts a planar geometry and a significant barrier to rotation around the C-N bond. nih.gov This resonance delocalizes the nitrogen lone pair onto the carbonyl oxygen, making the nitrogen less basic and the carbonyl carbon less electrophilic compared to ketones. researchgate.net

Computational studies on related N-substituted diacetamides suggest that the nature of the substituents on the nitrogen atom can influence the degree of lone-pair delocalization and, consequently, the reactivity of the amide. nih.gov In this compound, the presence of two bulky substituents on the nitrogen atom likely introduces steric effects that can influence its conformational preferences and reactivity.

The amide C-N bond is generally robust; however, its cleavage can be achieved under certain conditions. nih.gov Acid- or base-catalyzed hydrolysis represents a common pathway for amide bond cleavage, typically proceeding through a tetrahedral intermediate. youtube.comnih.gov The mechanism involves the initial protonation of the carbonyl oxygen (in acid) or nucleophilic attack on the carbonyl carbon (in base), followed by the collapse of the tetrahedral intermediate and departure of the leaving group.

The reactivity of the α-carbon to the carbonyl group is another important aspect. Under strongly basic conditions, this position can be deprotonated to form an enolate, which can then participate in alkylation or other reactions. semanticscholar.org

Finally, the phenoxyethyl group can influence the reactivity of the amide through inductive and steric effects. The ether oxygen is electron-withdrawing by induction, which can slightly increase the electrophilicity of the amide carbonyl. Sterically, the bulky phenoxyethyl group can hinder the approach of nucleophiles to the carbonyl carbon.

Advanced Analytical Characterization and Detection Methodologies for N 2 Phenoxyethyl N Phenylacetamide

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is fundamental to the structural analysis of N-(2-Phenoxyethyl)-N-phenylacetamide, leveraging the interaction of electromagnetic radiation with the molecule to probe its atomic composition, bonding, and electronic environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise molecular structure of this compound by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) nuclei.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. Based on the structure, which includes a phenoxy group, an N-phenyl group, an ethyl linker, and an acetyl group, a distinct pattern of signals is expected. The integration of these signals corresponds to the number of protons in each environment.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms. As it is a proton-decoupled spectrum, each unique carbon typically appears as a single line, simplifying the analysis of this complex molecule. The chemical shifts are indicative of the carbon's hybridization and bonding environment (e.g., carbonyl, aromatic, aliphatic).

2D NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish connectivity. rsc.org COSY spectra reveal proton-proton coupling networks, which would definitively link the adjacent methylene (B1212753) (-CH₂-CH₂-) protons of the ethyl bridge. rsc.org HSQC spectra correlate each proton with its directly attached carbon, allowing for unambiguous assignment of the ¹H and ¹³C signals. rsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

AssignmentPredicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)
Acetyl (CH₃)~1.9 (singlet)~22
N-Methylene (N-CH₂)~4.1 (triplet)~48
O-Methylene (O-CH₂)~4.3 (triplet)~66
N-Phenyl (C₆H₅)~7.2-7.5 (multiplet)~127-143
O-Phenyl (C₆H₅)~6.9-7.3 (multiplet)~114-158
Carbonyl (C=O)N/A~170

Note: Predicted values are based on analysis of structurally similar compounds such as N-methyl-N-phenylacetamide and related phenoxy derivatives. Actual values may vary depending on the solvent and experimental conditions. rsc.org

Mass Spectrometry (MS) Applications in Characterization and Fragment Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound. uni.lu By ionizing the molecule and analyzing the mass-to-charge ratio (m/z) of the resulting ions, its molecular formula can be confirmed. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, further validating the elemental composition. rsc.org

Under techniques like Electron Ionization (EI), the molecular ion undergoes fragmentation, breaking at its weakest bonds to form a predictable pattern of daughter ions. nih.govuni-saarland.de Analyzing this fragmentation pattern provides significant structural information, akin to assembling a puzzle. Key predicted fragmentation pathways for this compound include cleavage at the amide and ether linkages.

Key Fragmentation Pathways:

Alpha-cleavage: Fission adjacent to the nitrogen atom can result in the loss of the acetyl group or the phenoxyethyl side chain.

Ether Bond Cleavage: The bond between the ethyl chain and the phenoxy group is a likely point of fragmentation, leading to ions corresponding to the phenoxy group (m/z 93) and the remaining N-acetyl-N-phenylethanamine structure.

Amide Bond Cleavage: Scission of the C-N bonds can also occur, providing further structural clues.

Table 2: Predicted Mass Spectrometry Fragments for this compound (M+• = 255 m/z)

m/zPredicted Fragment IonCorresponding Neutral Loss
255[C₁₆H₁₇NO₂]⁺• (Molecular Ion)N/A
212[M - COCH₃]⁺Acetyl radical
148[CH₂=N(Ph)COCH₃]⁺Phenoxymethyl radical
134[N(Ph)COCH₃]⁺•Phenoxyethylene radical
107[CH₂OPh]⁺N-phenylacetamide radical
93[PhO]⁺N-acetyl-N-phenylethanamine radical
77[C₆H₅]⁺Phenyl radical loss from various fragments

Note: The relative abundance of these fragments provides insight into the stability of the ions and the corresponding bond strengths. libretexts.org

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in this compound by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum provides a "fingerprint" of the molecule. Key absorptions would include a strong, sharp peak for the tertiary amide carbonyl (C=O) stretch, signals for aromatic C=C stretching, C-H stretching from both aromatic and aliphatic groups, and characteristic bands for the aryl ether C-O-C linkage. nist.govchemicalbook.com

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While IR is sensitive to changes in dipole moment, Raman is sensitive to changes in polarizability. Therefore, symmetric vibrations and non-polar bonds, such as the aromatic ring C=C bonds, often produce strong Raman signals. nih.govresearchgate.net

Table 3: Characteristic IR and Raman Vibrational Frequencies for this compound

Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹)
C=O StretchTertiary Amide~1670 (Strong, IR)
C=C StretchAromatic Rings~1600, 1500, 1450 (Medium-Strong, IR & Raman)
C-H StretchAromatic~3030-3100 (Medium, IR)
C-H StretchAliphatic (CH₂, CH₃)~2850-2960 (Medium, IR)
C-O-C StretchAryl Ether (asymmetric)~1245 (Strong, IR)
C-N StretchAmide~1350 (Medium, IR)

UV-Visible Spectroscopy for Electronic Transitions and Purity Assessment

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the promotion of electrons from lower to higher energy orbitals. uobabylon.edu.iq The chromophores in this compound—the N-phenyl ring, the phenoxy group, and the amide carbonyl—give rise to characteristic electronic transitions. ijprajournal.com

The spectrum is expected to show strong absorptions (π → π* transitions) from the aromatic rings, likely below 280 nm. lkouniv.ac.in The presence of nitrogen and oxygen atoms as auxochromes can shift the absorption maxima to longer wavelengths (bathochromic shift) and increase their intensity. lkouniv.ac.in

This technique is also a valuable tool for purity assessment. According to the Beer-Lambert Law, the absorbance of a solution is directly proportional to the concentration of the analyte. uu.nl By creating a calibration curve, the concentration of this compound can be determined. The absence of extraneous peaks in the spectrum can indicate the absence of UV-active impurities. lkouniv.ac.in

Chromatographic Separation and Purity Assessment

Chromatography is essential for separating this compound from impurities, such as starting materials, byproducts, or degradation products, and for quantifying its purity.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is the premier chromatographic technique for the purity assessment of non-volatile compounds like this compound. A reversed-phase HPLC (RP-HPLC) method is typically most suitable. sielc.com

Method Development: A typical method would involve a non-polar stationary phase (e.g., a C18 column) and a polar mobile phase, such as a mixture of acetonitrile (B52724) or methanol (B129727) and water. istanbul.edu.tr The separation is based on the differential partitioning of the analyte and any impurities between the two phases. A UV detector is commonly used, set to a wavelength where the compound exhibits significant absorbance, as determined by UV-Vis spectroscopy. istanbul.edu.tr The method can be run under isocratic (constant mobile phase composition) or gradient (varied mobile phase composition) conditions to achieve optimal separation. google.com

Method Validation: Once developed, the HPLC method must be validated to ensure it is reliable, reproducible, and fit for its intended purpose. Validation is performed according to established guidelines, such as those from the International Conference on Harmonisation (ICH).

Table 4: Typical RP-HPLC Method Parameters for this compound Analysis

ParameterTypical Condition
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile and Water (e.g., 50:50 v/v)
Elution Mode Isocratic or Gradient
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at ~270 nm
Injection Volume 10 µL

Table 5: Key HPLC Method Validation Parameters

ParameterDescription
Specificity Ability to assess the analyte unequivocally in the presence of other components.
Linearity Proportionality of the analytical signal to the concentration of the analyte in a given range.
Accuracy Closeness of test results to the true value, often assessed by percent recovery.
Precision Agreement among a series of measurements (assessed as repeatability and intermediate precision).
Limit of Detection (LOD) Lowest amount of analyte that can be detected but not necessarily quantitated.
Limit of Quantitation (LOQ) Lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.
Robustness Capacity to remain unaffected by small, deliberate variations in method parameters.

Gas Chromatography (GC) for Volatile Derivatives and Impurity Profiling

Gas Chromatography (GC) is a powerful analytical technique for the separation and analysis of compounds that can be vaporized without decomposition. For this compound, GC is particularly useful for impurity profiling, especially for identifying volatile starting materials, by-products, or degradation products. The analysis typically involves injecting the sample into a heated inlet, where it is vaporized and swept by a carrier gas (such as helium or nitrogen) onto a chromatographic column. The separation is achieved based on the differential partitioning of the analytes between the mobile phase (carrier gas) and a stationary phase coated on the inside of the column.

For a compound like this compound, a non-polar or medium-polarity capillary column is often employed. A temperature-programmed method, where the column temperature is gradually increased, allows for the efficient elution of compounds with a range of boiling points. Detection is commonly performed using a Flame Ionization Detector (FID), which offers high sensitivity for organic compounds, or a Mass Spectrometer (MS), which provides structural information for identification. nih.gov GC-MS allows for the confirmation of known impurities and the tentative identification of unknown ones by comparing their mass spectra to spectral libraries. unar.ac.idjppres.com

Table 1: Illustrative GC Parameters for Impurity Analysis of this compound

ParameterValue/Description
Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., 5% Phenyl Polysiloxane)
Carrier Gas Helium, constant flow rate of 1.0 mL/min
Injector Temperature 280 °C
Injection Mode Split (e.g., 50:1 ratio)
Oven Program Initial 100 °C, hold for 2 min; ramp at 15 °C/min to 300 °C; hold for 10 min
Detector Mass Spectrometer (MS)
MS Source Temp 230 °C
MS Quad Temp 150 °C
Scan Range 40-550 m/z

Thin-Layer Chromatography (TLC) in Reaction Monitoring and Preliminary Separation

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique widely used for monitoring the progress of chemical reactions, identifying compounds in a mixture, and determining the purity of a substance. libretexts.org In the synthesis of this compound, TLC is an indispensable tool for qualitatively tracking the consumption of starting materials and the formation of the product. silicycle.com

The process involves spotting a small amount of the reaction mixture onto a TLC plate, which is typically a sheet of glass, plastic, or aluminum foil coated with a thin layer of an adsorbent material, most commonly silica (B1680970) gel. aga-analytical.com.pl The plate is then placed in a sealed chamber containing a shallow pool of a solvent mixture (the mobile phase). By capillary action, the solvent moves up the plate, and the components of the spotted mixture are separated based on their differential affinity for the stationary and mobile phases. researchgate.net Less polar compounds generally travel further up the plate, resulting in a higher Retention Factor (Rf), while more polar compounds travel shorter distances. libretexts.org The spots are typically visualized under UV light. silicycle.com By co-spotting the reaction mixture alongside the starting materials, a clear visual assessment of the reaction's progress can be made. libretexts.org

Table 2: Example TLC System for Monitoring this compound Synthesis

ParameterDescription
Stationary Phase Silica Gel 60 F254 coated on aluminum plates
Mobile Phase 3:1 Hexane : Ethyl Acetate
Sample Application Starting materials and reaction mixture spotted on the baseline
Development Plate developed in a sealed chamber until solvent front is ~1 cm from the top
Visualization UV lamp (254 nm)
Expected Results Starting Material 1 (e.g., N-Phenyl-2-phenoxyethanamine): Rf ≈ 0.6
Starting Material 2 (e.g., Acetic Anhydride): Not UV active/baseline
Product (this compound): Rf ≈ 0.4

Advanced Detection and Quantification in Research Matrices

This compound Detection in In Vitro Biological Systems (e.g., cell culture media, enzyme assay mixtures)

Detecting and quantifying this compound in complex biological matrices like cell culture media requires highly sensitive and selective methods to overcome interference from salts, proteins, and other media components. Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred technique for this application. nih.gov The methodology involves a sample preparation step to remove interfering substances, followed by chromatographic separation and mass spectrometric detection.

Sample preparation often involves a simple protein precipitation step, where a solvent like cold acetonitrile is added to the sample to denature and precipitate proteins, which are then removed by centrifugation. The resulting supernatant, containing the analyte, is then injected into the LC-MS/MS system. The high selectivity of tandem mass spectrometry, particularly using Selected Reaction Monitoring (SRM), allows for the quantification of the target compound even at very low concentrations, with minimal interference from the complex matrix. kuleuven.bethermofisher.com

Methodologies for Quantifying this compound in Environmental Samples (if relevant for academic study, e.g., biodegradation research)

While this compound is not a typical environmental contaminant, methodologies for its quantification could be developed for specific academic research, such as biodegradation or ecotoxicology studies. The analytical approach would be similar to that used for other organic micropollutants in environmental samples like water or soil.

For water samples, a pre-concentration step is usually necessary to achieve the required sensitivity. Solid-Phase Extraction (SPE) is a common technique where a large volume of water is passed through a cartridge containing a sorbent that retains the analyte of interest. The analyte is then eluted with a small volume of an organic solvent, effectively concentrating it. For soil or sediment, solvent extraction followed by a clean-up step would be employed. The final analysis of the concentrated and cleaned extract would typically be performed using LC-MS/MS or GC-MS, providing the sensitivity and selectivity needed for trace-level quantification in complex environmental matrices. mdpi.com

Coupled Analytical Techniques (e.g., LC-MS/MS, GC-MS) for Comprehensive Analysis

For a comprehensive characterization of this compound, combining the capabilities of different coupled analytical techniques is essential. GC-MS and LC-MS/MS serve as complementary methods for identification, impurity profiling, and quantification. nih.govfda.gov.tw

Gas Chromatography-Mass Spectrometry (GC-MS) is highly effective for analyzing thermally stable and volatile compounds. It is ideal for identifying volatile impurities, starting materials, or specific by-products from the synthesis of this compound. The electron ionization (EI) source used in most GC-MS systems produces reproducible fragmentation patterns that can be matched against spectral libraries for confident compound identification. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying non-volatile or thermally labile compounds in complex mixtures. kuleuven.be It combines the separation power of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry. fda.gov.tw For this compound, LC-MS/MS would be the method of choice for accurate quantification in biological or other complex matrices without the need for derivatization. nih.govnih.gov The use of modes like SRM ensures that the detector only monitors for specific precursor-to-product ion transitions, drastically reducing background noise and improving detection limits. kuleuven.be

Table 3: Comparison of Coupled Techniques for the Analysis of this compound

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Separates volatile compounds in the gas phase.Separates compounds in the liquid phase.
Analyte Suitability Thermally stable and volatile compounds. May require derivatization for polar compounds.Wide range of compounds, including non-volatile and thermally labile.
Primary Application Impurity identification, analysis of volatile by-products.Highly sensitive and selective quantification in complex matrices (e.g., biological fluids).
Ionization Typically Electron Ionization (EI), provides structural detail via fragmentation.Typically Electrospray Ionization (ESI), a soft technique preserving the molecular ion.
Sensitivity Good, typically in the picogram (pg) to nanogram (ng) range.Excellent, often in the femtogram (fg) to picogram (pg) range.
Selectivity Based on chromatographic retention time and mass spectrum.Based on retention time and specific precursor-product ion transitions (SRM).

Computational Chemistry and Theoretical Modeling of N 2 Phenoxyethyl N Phenylacetamide

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic and structural properties of N-(2-Phenoxyethyl)-N-phenylacetamide. northwestern.eduekb.eg These methods solve approximations of the Schrödinger equation to determine the electronic wavefunction of the molecule, from which numerous properties can be derived. northwestern.edu

The electronic structure of a molecule governs its reactivity, stability, and spectroscopic properties. Quantum chemical calculations can map the distribution of electrons and determine the energies of molecular orbitals. ekb.egcore.ac.uk Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital that can accept electrons. The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive.

For this compound, the HOMO is typically localized on the electron-rich phenoxy and phenylamino (B1219803) groups, while the LUMO is often distributed over the acetamide (B32628) moiety and the aromatic rings. The precise energies and distributions can be calculated using DFT methods like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)). ekb.egnih.gov Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the electron density distribution, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. core.ac.uk

Table 1: Representative Calculated Electronic Properties of this compound (Illustrative Data)
ParameterCalculated Value (Illustrative)Method/Basis Set
EHOMO-6.5 eVDFT/B3LYP/6-311++G(d,p)
ELUMO-1.2 eVDFT/B3LYP/6-311++G(d,p)
HOMO-LUMO Gap (ΔE)5.3 eVDFT/B3LYP/6-311++G(d,p)
Dipole Moment (μ)3.5 DDFT/B3LYP/6-311++G(d,p)

The flexibility of the ethyl linker and the rotational freedom around the amide bond in this compound allow it to adopt multiple conformations. Conformational analysis aims to identify the most stable three-dimensional arrangements (conformers) of the molecule and to determine their relative energies. nih.gov

Computational methods can systematically explore the potential energy surface of the molecule by rotating key dihedral angles. For each resulting conformation, a geometry optimization is performed to find the nearest local energy minimum. researchgate.net The relative stability of these conformers is then determined by comparing their calculated total energies. Studies on similar N,N-disubstituted acetamides have shown that the molecule can exist in several stable forms, often categorized by the orientation of substituents relative to the amide plane. nih.govresearchgate.net The most stable conformer is the one that minimizes steric hindrance and maximizes favorable intramolecular interactions, such as hydrogen bonding. nih.gov

Table 2: Relative Energies of Hypothetical Conformers of this compound (Illustrative Data)
ConformerKey Dihedral Angles (Illustrative)Relative Energy (kcal/mol)Population (%) at 298 K
A (Global Minimum)τ1 = 175°, τ2 = 65°0.0075.3
Bτ1 = -70°, τ2 = 180°1.2511.8
Cτ1 = 68°, τ2 = -60°1.805.1

Quantum chemical calculations are a powerful tool for predicting and interpreting spectroscopic data. nih.govchemrxiv.org By simulating these spectra, researchers can aid in the structural elucidation of new compounds and understand the relationship between molecular structure and spectral features. mdpi.com

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated with high accuracy using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. researchgate.net These calculations are typically performed on the optimized geometries of the most stable conformers. github.iofrontiersin.org The predicted chemical shifts can then be compared to experimental data to confirm the molecular structure. mdpi.com

IR Spectroscopy: Infrared (IR) spectra can be simulated by calculating the vibrational frequencies of the molecule. researchgate.net Each calculated frequency corresponds to a specific vibrational mode (e.g., C=O stretch, N-H bend). The predicted frequencies and their corresponding intensities help in the assignment of experimental IR bands. researchgate.netmdpi.com

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is commonly used to predict the electronic absorption spectra (UV-Vis). mdpi.comnih.gov This method calculates the energies of electronic transitions from the ground state to various excited states. researchgate.netcnr.it The results provide the maximum absorption wavelengths (λmax) and oscillator strengths, which correspond to the peaks observed in an experimental UV-Vis spectrum. chemrxiv.org

Table 3: Predicted vs. Experimental Spectroscopic Data for this compound (Illustrative)
SpectroscopyFeaturePredicted ValueExperimental Value
¹H NMR-CH₂-O- Proton (δ, ppm)4.154.12
¹³C NMRC=O Carbon (δ, ppm)170.5169.8
IRC=O Stretch (cm⁻¹)16651670
UV-Visλmax (nm)275278

Molecular Dynamics and Docking Simulations

While quantum chemical calculations provide static pictures of a molecule, molecular dynamics and docking simulations are used to study its dynamic behavior and interactions with other molecules, particularly in a biological context.

Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. nih.gov These simulations can provide a detailed picture of the conformational dynamics of this compound in different environments, such as in an aqueous solution or when bound to a protein. acs.orgresearchgate.net

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). mdpi.com This method is widely used in drug discovery to screen virtual libraries of compounds for potential biological activity. researchgate.netorientjchem.org For this compound, docking studies can be performed against various hypothetical biological targets to predict its binding affinity and interaction patterns.

Phenoxyacetamide and N-phenylacetamide derivatives have been investigated as inhibitors for a range of enzymes, including monoamine oxidases, cyclooxygenases, and carbonic anhydrases. orientjchem.orgnih.govnih.govnih.gov A typical docking workflow involves preparing the 3D structures of the ligand and the target protein, defining the binding site on the protein, and then using a scoring function to evaluate different binding poses of the ligand within the site. nih.govmdpi.comresearchgate.net

The results of a docking study can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and amino acid residues in the active site. researchgate.netnih.gov The docking score provides an estimate of the binding free energy, with lower scores generally indicating a more favorable interaction. nih.gov These in silico predictions can guide the design of new analogs with improved potency and selectivity. scienceopen.com

Table 4: Illustrative Molecular Docking Results for this compound with a Hypothetical Enzyme Target
Target EnzymeDocking Score (kcal/mol)Key Interacting ResiduesType of Interaction
Monoamine Oxidase A (MAO-A)-8.5Tyr407Hydrogen Bond with C=O
Phe208Pi-Pi Stacking with Phenyl Ring
Ile335Hydrophobic Interaction
Cyclooxygenase-2 (COX-2)-7.9Arg120Hydrogen Bond with Phenoxy O
Val523Hydrophobic Interaction
Tyr385Pi-Alkyl Interaction

Simulation of Interactions with Model Biological Membranes or Supramolecular Systems

The interaction of bioactive molecules with cell membranes is a critical determinant of their pharmacokinetic and pharmacodynamic profiles. Computational simulations provide a molecular-level lens to examine how compounds like this compound traverse, bind to, or disrupt biological membranes. These studies typically employ model systems, such as lipid bilayers, to mimic the complex environment of a cell membrane. researchgate.net

Phase-field methods and molecular dynamics (MD) simulations are powerful tools for studying these interactions. nih.gov For a molecule like this compound, which possesses both hydrophobic (phenyl and phenoxy rings) and more polar (acetamide group) moieties, simulations can predict its partitioning behavior between the aqueous environment and the hydrophobic core of the lipid bilayer. Researchers can analyze the preferred orientation of the molecule within the membrane, the depth of its insertion, and its effect on key membrane properties like fluidity, thickness, and lateral pressure profiles.

Although specific simulation studies for this compound are not detailed in the available literature, the principles are well-established. Such simulations would involve constructing a model lipid bilayer, often composed of phospholipids (B1166683) like dipalmitoylphosphatidylcholine (DPPC) or dioleoylphosphatidylcholine (DOPC), solvating it with water, and then introducing one or more molecules of this compound into the system. By calculating the potential energy of the system as the molecule moves along an axis perpendicular to the membrane surface, a free energy profile can be generated. This profile reveals the energy barriers for membrane permeation and identifies the most stable location for the compound within the bilayer. These theoretical insights are crucial for understanding how the molecule might reach intracellular targets.

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of modern computational drug design, aiming to correlate the physicochemical properties of a series of compounds with their biological activities. scilit.com For this compound and its analogues, QSAR and cheminformatics approaches are instrumental in optimizing lead compounds, predicting the activity of novel structures, and gaining insights into their mechanism of action.

QSAR models have been successfully developed for various series of phenoxyacetamide and phenylacetamide derivatives to elucidate the structural requirements for different biological activities, including enzyme inhibition and antimicrobial effects. researchgate.netnih.gov These models are built by calculating a range of molecular descriptors for a set of compounds and then using statistical methods, like multiple linear regression (MLR), to create a mathematical equation that relates these descriptors to the observed biological activity. kg.ac.rs

For a series of 2-phenoxyacetamide (B1293517) analogues investigated as monoamine oxidase (MAO) inhibitors, a QSAR model revealed that molecular weight (MW), the energy of the highest occupied molecular orbital (HOMO), and Beta Polarizability were key determinants of activity. researchgate.net The positive correlation with MW suggested that bulkier groups were favorable, while the negative correlations with HOMO energy and polarizability indicated that the presence of electrophilic and less polar groups could enhance inhibitory activity. researchgate.net In a separate study on N-(substituted phenyl)-2-chloroacetamides with antimicrobial activity, QSAR analysis highlighted the importance of high lipophilicity for effective action against Gram-positive bacteria, as it facilitates passage through the cell membrane. nih.gov

These models provide valuable mechanistic insights by identifying the specific electronic, steric, and hydrophobic properties that govern a molecule's interaction with its biological target.

Table 1: Summary of QSAR Findings for Phenylacetamide & Phenoxyacetamide Analogues

Compound ClassBiological ActivityKey Descriptors IdentifiedMechanistic Insight GainedSource
2-Phenoxyacetamide AnaloguesMonoamine Oxidase (MAO) InhibitionMolecular Weight (MW), HOMO Energy, Beta PolarizabilityHigher molecular weight, electrophilic groups, and lower polarity are favorable for activity. researchgate.net researchgate.net
N-(substituted phenyl)-2-chloroacetamidesAntimicrobial ActivityLipophilicity (logP)High lipophilicity enhances the ability to cross the bacterial cell membrane, particularly in Gram-positive bacteria. nih.gov nih.gov
α-substituted acetamido-N-benzylacetamidesAnticonvulsant ActivityTopological and Electronic DescriptorsElectronic and topologic features of the molecule are more critical for activity than constitutional parameters. kg.ac.rs kg.ac.rs
Isatin-N-phenylacetamide ConjugatesCarbonic Anhydrase InhibitionSteric, Lipophilic, and Electronic Properties of SubstituentsThe size, lipophilicity, and electronic nature of substituents on the phenylacetamide "tail" modulate binding affinity and selectivity. nih.gov nih.gov

Both ligand-based and structure-based design strategies are employed to rationally design derivatives of this compound with improved potency and selectivity.

Structure-based design is applicable when the three-dimensional structure of the biological target is known. A prominent example is the "tail approach" used in designing inhibitors for carbonic anhydrase. nih.gov In this method, the core scaffold of the molecule binds to a well-defined region of the enzyme's active site, while a variable "tail"—in this case, a substituted N-phenylacetamide moiety—is modified to explore interactions with surrounding amino acid residues. nih.gov By systematically altering the tail's substituents (e.g., with groups of varying size, lipophilicity, and electronic properties), researchers can optimize secondary interactions to enhance binding affinity and isoform selectivity. nih.gov Molecular docking simulations are a key tool in this approach, used to predict the binding poses of designed analogues and prioritize them for synthesis. nih.gov

Ligand-based design is used when the structure of the target is unknown. This approach relies on the information derived from a set of known active molecules. By analyzing the common structural features and properties of potent this compound analogues, a pharmacophore model can be constructed. This model represents the essential three-dimensional arrangement of features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for biological activity. This pharmacophore can then be used as a template to screen virtual compound databases for new, structurally diverse molecules with a high probability of being active, or to guide the modification of the existing scaffold to better fit the model. For instance, modifications to a phenylacetamide scaffold, such as replacing a pyridine (B92270) ring with a benzene (B151609) ring, have been explored to improve π-π stacking interactions with a target. nih.gov

Cheminformatics provides the tools to analyze the chemical space of this compound derivatives and to design focused combinatorial libraries for screening. uniroma1.it Chemical space analysis involves calculating a wide array of molecular descriptors for a large virtual collection of analogues to understand the scope of properties accessible from this scaffold. This helps in assessing drug-likeness, diversity, and novelty.

The design of a chemical library based on the this compound scaffold follows the principles of combinatorial chemistry. uniroma1.it The core structure contains several points where chemical diversity can be introduced. For this compound, these points include:

Substitutions on the N-phenyl ring.

Substitutions on the O-phenoxy ring.

Modification of the ethyl linker.

Replacement of the acetyl group.

By selecting diverse and commercially available building blocks for each of these diversity points, a large library of related compounds can be synthesized. uniroma1.it The selection of these building blocks is guided by cheminformatics analysis to ensure broad coverage of physicochemical properties (e.g., size, polarity, charge) and to incorporate "privileged" substructures known to interact with specific target classes. uniroma1.it The goal is to create a curated collection of compounds that systematically explores the structure-activity relationship around the core scaffold, increasing the probability of discovering novel hits for various biological targets. uniroma1.it

Molecular and Mechanistic Investigations of N 2 Phenoxyethyl N Phenylacetamide Interactions

In Vitro Receptor Binding and Ligand Affinity Studies

There is no published research characterizing the in vitro receptor binding and ligand affinity of N-(2-Phenoxyethyl)-N-phenylacetamide.

Characterization of Binding Profiles to Purified Receptors or Membrane Preparations (in vitro assays)

No studies were found that describe the binding profile of this compound to any purified receptors or membrane preparations.

Radioligand Binding Assays and Displacement Studies (in vitro)

There are no published radioligand binding assays or displacement studies for this compound. Consequently, its affinity for any specific receptor targets has not been determined.

Allosteric Modulation Mechanisms Investigated In Vitro

The potential for this compound to act as an allosteric modulator at any receptor has not been investigated in any publicly available in vitro studies.

Enzyme Modulation and Inhibition Kinetics

There is no published research on the effects of this compound on enzyme activity.

Inhibition/Activation of Specific Enzymes (in vitro, e.g., proteases, hydrolases, transferases)

No in vitro studies have been identified that assess the ability of this compound to inhibit or activate any specific enzymes such as proteases, hydrolases, or transferases.

Kinetic Characterization of Enzyme-N-(2-Phenoxyethyl)-N-phenylacetamide Interactions (e.g., Ki, IC50 determination)

As no enzyme modulation activity has been reported, there has been no kinetic characterization of interactions between this compound and any enzyme. Therefore, no inhibition constant (Kᵢ) or half-maximal inhibitory concentration (IC₅₀) values are available.

Cellular Pathway Modulation Studies (In Vitro Cell Culture Models)

In the absence of direct studies on this compound, the following sections draw upon research conducted on related N-phenylacetamide and phenoxyacetamide derivatives to hypothesize its potential effects on cellular pathways in vitro.

Impact on Specific Intracellular Signaling Cascades (e.g., phosphorylation events, second messenger systems)

Research on various phenylacetamide derivatives has indicated their potential to interfere with intracellular signaling cascades, often in the context of cancer cell lines. For example, some derivatives have been shown to induce apoptosis, a process intricately regulated by signaling pathways involving cascades of protein phosphorylation and second messenger systems. The activation of caspases, key effector proteins in apoptosis, is a downstream event of complex signaling cascades that can be initiated by compounds of this class. While the precise upstream targets and the exact signaling pathways modulated by this compound remain to be elucidated, the activities of its analogs suggest that it could potentially influence pathways that regulate cell survival and death.

Modulation of Gene Expression and Protein Synthesis in Defined Cell Lines

The induction of apoptosis by phenylacetamide derivatives in cancer cells points towards a potential influence on gene expression and protein synthesis. Studies on related compounds have demonstrated the upregulation of pro-apoptotic genes and the downregulation of anti-apoptotic genes. For instance, treatment of cancer cell lines with certain phenylacetamide derivatives has been associated with increased expression of Bax (a pro-apoptotic protein) and decreased expression of Bcl-2 (an anti-apoptotic protein). These changes in gene expression are critical for tipping the cellular balance towards apoptosis. Consequently, it is plausible that this compound could modulate the expression of genes involved in cell cycle control and apoptosis in specific cell lines, although this requires direct experimental verification.

Studies on Cell Viability, Proliferation, and Differentiation in Research Contexts (e.g., cytotoxicity assays on specific cell lines for mechanistic insights into cellular processes)

Numerous studies have investigated the cytotoxic and anti-proliferative effects of N-phenylacetamide and phenoxyacetamide derivatives against various cancer cell lines. These studies often employ cytotoxicity assays such as the MTT assay to determine the concentration at which the compounds inhibit cell growth (IC50). The data from these studies on related compounds can provide a framework for understanding the potential effects of this compound on cell viability. For example, derivatives with different substituents on the phenyl rings have shown a range of cytotoxic activities.

Table 1: Cytotoxic Activity of Selected N-Phenylacetamide Derivatives on Various Cancer Cell Lines

Compound IDCell LineIC50 (µM)Reference
Derivative APC3 (Prostate)52 nih.gov
Derivative BMCF-7 (Breast)100 nih.gov
Derivative CMDA-MB-468 (Breast)0.76 tbzmed.ac.ir
Derivative DPC12 (Pheochromocytoma)0.6 tbzmed.ac.ir

Note: The derivatives listed are structurally related to this compound but are not identical. The data is presented to illustrate the range of activities observed in this class of compounds.

These findings suggest that the N-phenylacetamide scaffold is a viable starting point for the development of compounds with anti-proliferative properties. The specific effects of this compound would depend on its unique structure and how it is metabolized by the cells.

Mechanistic Studies of Programmed Cell Death (e.g., apoptosis, necrosis, autophagy) Pathways in Cell Culture Models

Research on phenylacetamide derivatives has provided insights into their ability to induce programmed cell death, primarily apoptosis. tbzmed.ac.ir Studies have shown that these compounds can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis. tbzmed.ac.ir Key events observed in cancer cells treated with these derivatives include the activation of caspases (such as caspase-3), DNA fragmentation, and changes in the expression of apoptosis-regulating proteins like Bcl-2 and Bax. tbzmed.ac.ir The induction of apoptosis is a key mechanism by which many anticancer agents exert their effects, and the evidence from related compounds suggests that this compound could potentially share this property. The specific pathway and the key molecular players involved would need to be investigated through dedicated studies.

Structure-Activity Relationship (SAR) Analysis for Molecular Targets

Structure-activity relationship (SAR) studies on N-phenylacetamide and phenoxyacetamide derivatives have provided valuable information on how chemical modifications influence their biological activity. These studies are crucial for optimizing lead compounds to enhance their potency and selectivity for specific molecular targets.

For anticancer activity, SAR studies on 2-(4-Fluorophenyl)-N-phenylacetamide derivatives have shown that the nature and position of substituents on the N-phenyl ring significantly impact cytotoxicity. nih.gov For instance, compounds bearing a nitro group (an electron-withdrawing group) generally exhibit higher cytotoxic effects compared to those with a methoxy (B1213986) group (an electron-donating group). nih.gov The position of the substituent also plays a role, with para-substituted compounds often showing different activity profiles compared to ortho- or meta-substituted analogs.

Table 2: Structure-Activity Relationship Highlights for N-Phenylacetamide Derivatives

Structural FeatureImpact on ActivityExampleReference
Electron-withdrawing group (e.g., -NO2) on N-phenyl ringIncreased cytotoxicityHigher activity than methoxy-substituted analogs nih.gov
Electron-donating group (e.g., -OCH3) on N-phenyl ringDecreased cytotoxicityLower activity than nitro-substituted analogs nih.gov
Position of substituent on N-phenyl ringInfluences activityPara-nitro substituent showed high activity in MCF-7 cells nih.gov

These SAR insights from related compounds suggest that the biological activity of this compound could be modulated by introducing various substituents on its phenyl and phenoxy rings. Such modifications could alter its electronic properties, lipophilicity, and steric profile, thereby influencing its binding affinity to potential molecular targets. Further synthesis and biological evaluation of analogs of this compound would be necessary to establish a clear SAR for this specific compound.

Identification of Key Pharmacophores and Structural Motifs for Optimal Interaction

Pharmacophore modeling for compounds structurally related to this compound has identified several key features crucial for their interaction with biological targets. A pharmacophore represents the essential spatial arrangement of features that a molecule must possess to interact with a specific receptor or enzyme.

For the broader class of phenylacetamide derivatives, common pharmacophoric features often include a hydrophobic aromatic ring, a hydrogen bond donor, and a hydrogen bond acceptor. For instance, in a study focused on developing MAO-A inhibitors, a robust pharmacophore model identified one hydrogen bond donor, two hydrophobic groups, and one aromatic ring (DHHR) as the best fit. This model was validated through 3D-QSAR studies and suggests that the spatial arrangement of these features is critical for potent inhibitory activity.

In the context of this compound, the N-phenylacetamide moiety itself can be considered a core structural motif. The aromatic rings can participate in hydrophobic and π–π stacking interactions within a receptor binding site. The amide group provides a hydrogen bond acceptor (the carbonyl oxygen) and, depending on the conformation, the potential for hydrogen bonding interactions. The ether linkage in the phenoxyethyl group also introduces a potential hydrogen bond acceptor site.

Studies on other N-phenylacetamide derivatives have shown that the nature and position of substituents on the phenyl rings can significantly influence activity. These substituents can modulate the electronic properties and steric bulk of the molecule, thereby affecting its binding affinity and selectivity for a particular target.

A general pharmacophore model for related compounds might include:

An aromatic ring from the N-phenyl group.

A second aromatic or hydrophobic group from the phenoxyethyl moiety.

A hydrogen bond acceptor, typically the carbonyl oxygen of the acetamide (B32628) group.

The relative orientation of these features is critical for optimal interaction with the target protein.

Positional Scanning and Substituent Effects on Target Modulation (in vitro)

The effects of positional scanning and various substituents on the phenyl rings of N-phenylacetamide and phenoxyacetamide analogues have been explored in several in vitro studies, revealing key structure-activity relationships (SAR).

In a series of 2-(4-Fluorophenyl)-N-phenylacetamide derivatives evaluated for their anticancer activity, the nature of the substituent on the N-phenyl ring was found to significantly impact cytotoxicity. nih.gov For example, compounds bearing a nitro group (an electron-withdrawing group) generally exhibited higher cytotoxic effects against the PC3 prostate carcinoma cell line compared to those with a methoxy group (an electron-donating group). nih.gov This suggests that the electronic properties of the N-phenyl ring play a crucial role in the compound's mechanism of action.

The following table summarizes the in vitro cytotoxicity of some 2-(4-Fluorophenyl)-N-phenylacetamide derivatives against the PC3 cell line.

Compound IDSubstituent on N-phenyl ringIC50 (μM) against PC3 cells
2bm-nitro52
2cp-nitro80
Imatinib (Reference)-40

Data sourced from Aliabadi et al., Iran J Pharm Res, 2013. nih.gov

Similarly, in a study of 2-phenoxyacetamide (B1293517) analogues as monoamine oxidase (MAO) inhibitors, substituents on the phenoxy ring were shown to modulate both potency and selectivity. nih.gov For example, a methoxy group at the 4-position of the phenoxy ring resulted in a highly selective MAO-A inhibitor, while the introduction of a prop-2-ynylimino)methyl group at the same position led to a potent dual MAO-A/MAO-B inhibitor. nih.gov

The table below illustrates the effect of substituents on the inhibitory activity of 2-phenoxyacetamide analogues against MAO-A and MAO-B.

Compound IDSubstituent on Phenoxy RingMAO-A IC50 (μM)MAO-B IC50 (μM)
124-methoxyNot specifiedNot specified
214-((prop-2-ynylimino)methyl)0.0180.07

Data sourced from Molecules, 2014. nih.gov

These findings underscore the importance of the electronic and steric properties of substituents on the aromatic rings for modulating the biological activity of this class of compounds. For this compound, it can be inferred that substitutions on either the N-phenyl or the phenoxy ring would likely have a significant impact on its target interactions.

Conformational Requirements for Optimized Binding or Mechanistic Activity

The three-dimensional conformation of N-phenylacetamide derivatives is a critical determinant of their biological activity. The rotational freedom around the various single bonds in this compound allows it to adopt multiple conformations, and only a subset of these are likely to be active at a given biological target.

Studies on related compounds, such as N,N-bis(1-phenylethyl)acetamides, have utilized NMR spectroscopy and computational methods to investigate their conformational dynamics. rsc.org These studies have identified two primary conformational processes: the rotation around the amide bond, which leads to the exchange of the substituents on the nitrogen atom, and the rotation of the phenyl groups themselves. rsc.org The energy barriers for these rotations can influence which conformations are energetically favorable and thus more likely to be the bioactive conformation.

For this compound, the key conformational features would include:

Amide Bond Conformation: The amide bond can exist in either a cis or trans conformation. The trans conformation is generally more stable for secondary amides.

Computational modeling and conformational analysis of N,N-diethyl-2-[(4'-substituted) phenylthio] acetamides have shown the existence of stable gauche and cis conformers. researchgate.net The relative stability of these conformers was found to be influenced by the nature of the substituent on the phenyl ring and the polarity of the solvent. researchgate.net These findings suggest that the preferred conformation of this compound in a biological environment will be influenced by the specific interactions it makes with its target protein.

Metabolism, Biotransformation, and Environmental Fate Studies Non Clinical Focus

In Vitro Metabolic Stability and Metabolite Identification

In vitro systems are crucial for predicting the metabolic fate of a chemical compound in a biological system. These studies help in understanding the rate of metabolism and identifying the enzymes responsible, as well as the structure of the resulting metabolites.

The initial assessment of metabolic stability for N-(2-Phenoxyethyl)-N-phenylacetamide would likely be conducted using human liver microsomes (HLMs). HLMs contain a high concentration of drug-metabolizing enzymes, particularly the Cytochrome P450 (CYP) superfamily, which are responsible for the Phase I metabolism of a vast number of xenobiotics. nih.govnih.govmdpi.comresearchgate.net

A typical in vitro stability assay would involve incubating this compound with pooled HLMs in the presence of the necessary cofactor, NADPH. The concentration of the parent compound would be monitored over time using analytical techniques like liquid chromatography-mass spectrometry (LC-MS). The rate of disappearance would be used to calculate key metabolic parameters such as the intrinsic clearance (CLint) and the in vitro half-life (t½), as illustrated in the hypothetical data below.

Hypothetical In Vitro Metabolic Stability of this compound in Human Liver Microsomes

Time (minutes) % Parent Compound Remaining
0 100
5 85
15 60
30 35
60 10

This interactive table presents hypothetical data from an in vitro metabolic stability assay. The rapid decrease in the parent compound suggests it is likely a substrate for hepatic enzymes.

Following the stability assay, the identification of metabolites is a critical step. Based on the structure of this compound, several metabolic pathways can be predicted. High-resolution mass spectrometry would be employed to detect and characterize the potential metabolites formed during the incubation with liver microsomes.

Predicted primary metabolic pathways include:

Aromatic Hydroxylation: The addition of a hydroxyl (-OH) group to either the N-phenyl ring or the phenoxy ring is a common metabolic reaction catalyzed by CYP enzymes.

O-Dealkylation: Cleavage of the ether bond could occur, leading to the formation of N-(2-hydroxyethyl)-N-phenylacetamide and phenol (B47542).

Amide Hydrolysis: Enzymatic cleavage of the amide bond would yield N-(2-phenoxyethyl)aniline and acetic acid. This reaction is typically catalyzed by amidases such as carboxylesterases.

N-Dealkylation: Cleavage of the bond between the nitrogen and the phenoxyethyl group could result in the formation of N-phenylacetamide.

Table of Hypothetical Metabolites of this compound

Metabolite ID Proposed Biotransformation Chemical Formula of Metabolite
M1 Aromatic hydroxylation (N-phenyl ring) C16H17NO3
M2 Aromatic hydroxylation (phenoxy ring) C16H17NO3
M3 Amide Hydrolysis C14H15NO
M4 O-Dealkylation C10H13NO2
M5 N-Dealkylation C8H9NO

This interactive table outlines potential metabolites of this compound that could be identified in in vitro experiments.

To determine the specific enzymes responsible for the metabolism of this compound, further studies using recombinant human enzymes would be necessary.

Cytochrome P450 (CYP) Isoforms: The oxidative metabolic pathways, such as aromatic hydroxylation and O-dealkylation, are primarily mediated by CYP enzymes. nih.govnih.govmdpi.comresearchgate.net To identify the specific isoforms involved, the compound would be incubated with a panel of individual recombinant human CYPs (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4). mdpi.commdpi.com Based on the prevalence of these enzymes in drug metabolism, CYP3A4 and CYP2D6 would be strong candidates for the primary metabolizing enzymes.

Esterases (Amidases): The hydrolysis of the amide bond would be investigated using preparations containing carboxylesterases. While amides are generally more resistant to hydrolysis than esters, this pathway can still be a significant route of metabolism for certain compounds.

Non-Enzymatic Degradation Pathways

Understanding the non-enzymatic degradation of a compound is essential for assessing its environmental fate and stability under various conditions.

The stability of this compound in aqueous solutions would be tested under different pH conditions, typically acidic, neutral, and basic (e.g., pH 4, 7, and 9), over an extended period at a controlled temperature. Amide bonds are known to be relatively stable but can undergo hydrolysis under strongly acidic or basic conditions, a process that is often accelerated by heat. masterorganicchemistry.comlibretexts.orgsavemyexams.comallen.inlibretexts.org The primary degradation products from hydrolysis would be N-(2-phenoxyethyl)aniline and acetic acid.

Hypothetical Hydrolytic Degradation of this compound after 30 days at 50°C

pH Condition % Parent Compound Degraded
4.0 < 5%
7.0 < 2%
9.0 < 10%

This interactive table shows the expected high stability of the amide bond under physiological and moderately acidic/basic conditions, with some degradation under more extreme conditions.

Photolytic Degradation: The presence of two aromatic rings in the structure of this compound suggests that it may absorb ultraviolet (UV) radiation. This absorption of light energy can lead to photolytic degradation. researchgate.netacs.orgacs.org A standard photostability study would involve exposing a solution of the compound to a light source that mimics the solar spectrum. The rate of degradation and the identity of the resulting photoproducts would be determined. Potential reactions include cleavage of the ether or amide bonds and transformation of the aromatic rings.

Oxidative Degradation: The compound's susceptibility to oxidation would be assessed by exposing it to reactive oxygen species (ROS) under controlled conditions, for instance, using Fenton's reagent (a source of hydroxyl radicals). rsc.org The aromatic rings and the methylene (B1212753) carbons adjacent to the heteroatoms (nitrogen and oxygen) would be the most likely sites for oxidative attack. This pathway is particularly relevant for assessing the environmental persistence of the compound, where it might be exposed to oxidative conditions.

Theoretical Predictions of Metabolic Fates and Biotransformation

Due to the absence of specific experimental studies on the metabolism and biotransformation of this compound, in silico (computer-based) methods provide a valuable approach for predicting its metabolic fate. These computational tools utilize existing knowledge of metabolic reactions and enzyme specificities to forecast potential biotransformation pathways and identify metabolically labile parts of a molecule.

In Silico Tools for Predicting Metabolic Pathways and Soft Spots

A variety of computational tools are available to predict the metabolism of xenobiotics like this compound. nih.gov These programs employ rule-based systems, machine learning algorithms, or a combination of both to simulate metabolic reactions. nih.gov Tools such as BioTransformer, MetaSite, and SyGMa can predict potential phase I (oxidation, reduction, hydrolysis) and phase II (conjugation) metabolites. nih.govnih.govnih.gov

For this compound, these tools would likely predict several potential metabolic pathways based on its structural features: the N-phenylacetamide moiety, the phenoxy group, and the ethyl linker. The concept of "metabolic soft spots" refers to the chemically susceptible sites in a molecule where metabolism is most likely to occur. researchgate.net In silico models can identify these soft spots, which is crucial for understanding the initial steps of biotransformation. novartis.com

Predicted Metabolic Reactions for this compound:

Potential Reaction Affected Moiety Predicted Metabolite(s) Metabolic Phase
Aromatic HydroxylationPhenyl ring of the N-phenylacetamide groupHydroxylated this compoundPhase I
Aromatic HydroxylationPhenoxy group's phenyl ringHydroxylated this compoundPhase I
O-dealkylationEther linkagePhenol and N-(2-hydroxyethyl)-N-phenylacetamidePhase I
N-dealkylationAmide linkage (less likely)N-phenylacetamide and 2-phenoxyethanol (B1175444)Phase I
Amide HydrolysisAmide bondN-(2-phenoxyethyl)aniline and acetic acidPhase I
GlucuronidationHydroxylated metabolitesGlucuronide conjugatesPhase II
SulfationHydroxylated metabolitesSulfate conjugatesPhase II

These predictions are based on the known metabolism of similar chemical structures and the functionalities of major drug-metabolizing enzymes, such as cytochrome P450s. nih.gov The likelihood of each prediction would be ranked by the in silico software based on factors like the accessibility of the site to enzymes and the chemical reactivity of the bond. moldiscovery.com

Structure-Metabolism Relationships for this compound Analogues

The metabolism of this compound can be inferred by examining the structure-metabolism relationships (SMRs) of its analogues. SMR studies investigate how chemical structure influences the rate and pathway of metabolism.

For analogues of N-phenylacetamide , studies have shown that the N-acetyl group can be a site of metabolism. nih.gov The nature of substituents on the phenyl ring can significantly influence the rate of metabolism. For instance, aromatic hydroxylation is a common metabolic pathway for phenyl-containing compounds, and the position of hydroxylation is directed by the existing substituents. nih.gov

In the case of N-substituted acetamides , the substituents on the nitrogen atom can affect the metabolic stability of the amide bond. nih.gov Bulky substituents may sterically hinder the approach of metabolizing enzymes, slowing down hydrolysis. nih.gov The electronic properties of the substituents also play a role; electron-withdrawing groups can influence the susceptibility of the aromatic rings to hydroxylation.

For compounds containing a phenoxy moiety , O-dealkylation is a common metabolic route. wikipedia.org The stability of the ether linkage can be influenced by the nature of the substituents on the aromatic ring. Furthermore, the phenoxy ring itself is susceptible to aromatic hydroxylation.

By analyzing these SMRs, it can be predicted that the primary sites of metabolism for this compound are likely to be the two phenyl rings (via hydroxylation) and the ether linkage (via O-dealkylation). The amide bond is generally more stable but could undergo hydrolysis.

Environmental Biodegradation and Ecotoxicological Studies

While specific data for this compound is not available, its potential environmental fate can be estimated by considering the behavior of its constituent chemical groups.

Biodegradation in Model Soil and Water Systems

The environmental persistence of this compound will depend on its susceptibility to microbial degradation. Both the phenoxy and N-phenylacetamide moieties can be targeted by microorganisms.

Phenoxy compounds , such as phenoxy herbicides, are known to be biodegradable in soil and aquatic environments. nih.gov The rate of degradation is influenced by factors like the microbial population, oxygen levels, temperature, and pH. nih.gov Microbial degradation is a key process in the transformation of phenoxy acids in water. nih.gov The ether linkage in such compounds can be cleaved by microbial enzymes. nih.gov

N-phenylacetamide and its derivatives may also be subject to biodegradation. The amide bond can be hydrolyzed by microbial amidases. The resulting aniline (B41778) and acetic acid are generally more readily biodegradable. The presence of substituents on the phenyl ring can affect the rate of degradation.

Considering these points, it is plausible that this compound could be biodegraded in soil and water. The initial steps would likely involve the cleavage of the ether bond and/or hydrolysis of the amide bond, followed by the degradation of the resulting aromatic and aliphatic fragments. The rate of this biodegradation would be dependent on the specific environmental conditions.

Advanced Applications and Future Research Directions of N 2 Phenoxyethyl N Phenylacetamide

Potential in Material Science and Polymer Chemistry

N-(2-Phenoxyethyl)-N-phenylacetamide as a Component in Responsive or Smart Materials

Stimuli-responsive, or "smart," materials are polymers and other materials that can change their physical or chemical properties in response to external stimuli like temperature, pH, or light. rsc.orgnih.gov The incorporation of this compound into polymer backbones could yield novel smart materials.

The amide and ether functional groups present in the molecule are common components of well-studied thermoresponsive polymers. For instance, poly(N-isopropylacrylamide) (PNIPAAm) is a widely researched thermoresponsive polymer that exhibits a lower critical solution temperature (LCST) near human body temperature, making it ideal for biomedical applications. mdpi.comresearchgate.net Similarly, polymers containing ethylene (B1197577) glycol ether moieties are known for their biocompatibility and thermoresponsive behavior. mdpi.com

By functionalizing this compound with a polymerizable group, such as a vinyl or acrylate (B77674) moiety, it could be copolymerized with monomers like N-isopropylacrylamide or oligo(ethylene glycol) methacrylate. The resulting polymer would feature the bulky and hydrophobic this compound side chains, which could significantly influence the polymer's response to stimuli. The phenyl and phenoxy groups could enhance hydrophobic interactions, potentially tuning the LCST of the resulting hydrogel or polymer network. This tailored responsiveness is critical for applications in controlled drug delivery, tissue engineering, and smart coatings. nih.govresearchgate.netnih.gov

Table 1: Potential Stimuli-Responsive Polymer Systems Incorporating this compound Analogues

Polymer SystemMonomersPotential StimulusPotential Application
Copolymer HydrogelAcrylated this compound + N-isopropylacrylamideTemperatureControlled Drug Release, Tissue Scaffolding
Block Copolymer MicellesAcrylated this compound + Poly(ethylene glycol)Temperature, pHTargeted Drug Delivery
pH-Responsive PolymerCopolymer of a functionalized this compound analogue with acrylic acidpHBiosensors, pH-triggered release systems

Role in Catalyst Design and Ligand Development

The electron-donating oxygen atoms of the carbonyl and ether groups in this compound make it a promising candidate for use as a ligand in organometallic chemistry.

This compound as a Ligand in Organometallic Catalysis

In organometallic catalysis, ligands play a crucial role in stabilizing the metal center and modulating its reactivity and selectivity. The this compound molecule possesses two potential coordination sites: the carbonyl oxygen and the ether oxygen. This allows it to act as a bidentate ligand, forming a stable chelate ring with a metal center. nih.gov The nature of this chelation can influence the electronic and steric environment of the metal catalyst.

The phenyl rings in the structure can be modified with various substituents to fine-tune the ligand's electronic properties. Electron-donating groups would increase the electron density on the coordinating oxygen atoms, enhancing the ligand's σ-donor character. Conversely, electron-withdrawing groups would decrease it. This tunability is essential for optimizing catalytic activity in reactions such as cross-coupling, hydrogenation, and polymerization. nih.gov For example, palladium complexes with amidate ligands have been studied for their role in reductive elimination, a key step in many cross-coupling cycles. nih.gov The specific geometry and bite angle imposed by a ligand like this compound could favor specific reaction pathways.

Application in Asymmetric Synthesis as a Chiral Auxiliary or Ligand

Asymmetric synthesis, the synthesis of a specific enantiomer of a chiral compound, is of paramount importance in the pharmaceutical industry. While this compound is itself achiral, it can serve as a scaffold for the development of chiral ligands or auxiliaries. iupac.orgresearchgate.net

By introducing a chiral center into the molecule—for example, by placing a substituent on the ethyl bridge or by using a chiral phenoxy group—a chiral analogue can be created. When this chiral molecule is temporarily attached to a prochiral substrate, it can direct a subsequent chemical reaction to favor the formation of one stereoisomer over the other. iupac.org After the reaction, the chiral auxiliary can be removed and potentially recycled.

Alternatively, chiral analogues of this compound could be used as ligands in asymmetric catalysis. When coordinated to a metal center, the chiral ligand creates a chiral environment that can induce high enantioselectivity in a catalyzed reaction. nih.govmcgill.ca The development of new classes of chiral compounds is an active area of research, and N,N-axially chiral compounds, for instance, have been synthesized through asymmetric N-acylation reactions. nih.gov The structural framework of this compound provides a versatile platform for designing such novel chiral structures.

Emerging Research Avenues and Interdisciplinary Applications

Novel Synthetic Strategies for this compound and Analogues

The development of efficient and versatile synthetic routes is crucial for exploring the applications of this compound and its derivatives. Standard amide synthesis involves the reaction of an amine (N-(2-phenoxyethyl)aniline) with an acylating agent like acetyl chloride or acetic anhydride.

More advanced strategies could provide access to a wider range of analogues. For example, palladium-catalyzed amination reactions could be employed to couple N-phenylacetamide with 2-phenoxyethyl halides. Furthermore, multicomponent reactions could offer a streamlined approach to synthesizing complex analogues in a single step. Research into the synthesis of various N-phenylacetamide derivatives for biological and material applications is ongoing, providing a foundation for developing new methods. nih.govnih.govmdpi.comchemicalbook.comresearchgate.net

Table 2: Comparison of Potential Synthetic Routes

Synthetic MethodStarting MaterialsKey FeaturesPotential for Analogue Synthesis
Classical AcylationN-(2-phenoxyethyl)aniline, Acetyl ChlorideStraightforward, high yield for simple structure.Limited by availability of substituted starting materials.
Buchwald-Hartwig Amination2-Phenoxyethanol (B1175444), N-Phenylacetamide, Palladium CatalystGood functional group tolerance.High; allows for wide variation in both phenoxy and phenylacetamide moieties.
Ugi Multicomponent ReactionPhenoxyacetaldehyde, Aniline (B41778), Acetic Acid, IsocyanideConvergent, builds complexity quickly.Very high; allows for diverse substituents at multiple positions.

Exploration of Unconventional Mechanistic Interactions at the Molecular Level

Understanding the molecular interactions of this compound is key to predicting its behavior in various applications. Computational chemistry offers powerful tools to investigate these interactions. acs.orgmdpi.com

Density functional theory (DFT) calculations can be used to model the molecule's electronic structure, including the distribution of electron density and the electrostatic potential. acs.org This information can predict its reactivity and how it will interact with metal centers when acting as a ligand. For instance, computational studies on N-phenylacetamides have successfully correlated the electrostatic potential at the carbonyl carbon with reactivity in hydrolysis reactions. acs.org

Molecular dynamics (MD) simulations can be used to study the conformational flexibility of the phenoxyethyl chain and how the molecule interacts with its environment, such as a polymer matrix or a solvent. These simulations can provide insights into the mechanisms of stimuli-responsiveness in polymers containing this moiety or the binding modes of its analogues in the active site of an enzyme. nih.govmdpi.com Such computational studies are essential for the rational design of new materials and catalysts based on the this compound scaffold.

Integration with Artificial Intelligence and Machine Learning for Compound Discovery and Optimization

Furthermore, generative AI models, such as Generative Adversarial Networks (GANs), can facilitate the de novo design of entirely new molecules. nih.govijsred.com Using the this compound structure as a starting point, these algorithms can propose novel derivatives with optimized properties tailored to a specific therapeutic target. This approach moves beyond modifying existing compounds and opens the door to discovering innovative drug candidates with potentially improved potency and selectivity. nih.gov

Below is an illustrative table demonstrating how AI/ML could predict key properties for hypothetical derivatives of this compound, guiding further research.

Derivative ID Modification Predicted Target Affinity (Kᵢ in nM) Predicted ADMET Score
NPhA-0014'-Fluoro on Phenyl Ring85.20.88
NPhA-0023'-Chloro on Phenoxy Ring65.70.81
NPhA-003N-Methyl substitution150.40.92
NPhA-004Acetamide (B32628) replaced with Thioacetamide92.10.75

Note: The data presented in this table is hypothetical and for illustrative purposes to show the predictive capabilities of AI in compound optimization.

Contributions to Fundamental Understanding of Acetamide Chemistry and Interactions

The study of this compound and its analogs contributes significantly to the fundamental understanding of acetamide chemistry and its role in molecular interactions. The N-phenylacetamide moiety is a key structural feature in many pharmacologically active compounds. nih.govmdpi.comnih.gov Detailed investigations into this scaffold provide crucial insights into how substitutions on the phenyl and acetamide groups influence a compound's biological activity.

Structure-activity relationship (SAR) studies are fundamental in this context. nih.gov By synthesizing and evaluating a series of related N-phenylacetamide derivatives, researchers can determine which structural features are essential for therapeutic effects. mdpi.comnih.gov For example, research on 2-amino-N-phenylacetamide inhibitors has revealed that even minor structural changes can lead to significant shifts in activity and selectivity, highlighting the nuanced role of the acetamide core in binding to biological targets like ion channels. nih.govnih.gov These studies help elucidate the specific hydrogen bonds, hydrophobic interactions, and steric factors that govern the molecule's interaction with its receptor. archivepp.com

Moreover, analyzing compounds like this compound enhances the broader comprehension of bioisosterism and molecular scaffolding in medicinal chemistry. The acetamide group can act as a versatile linker or a key pharmacophore, and understanding its chemical behavior in different molecular contexts is vital. For instance, its ability to form hydrogen bonds is often critical for anchoring a ligand within a protein's active site. archivepp.com The insights gained from studying this class of compounds can be applied to design other novel drugs with improved properties, not just within the N-phenylacetamide family but across a wide range of therapeutic areas where the acetamide functional group is prevalent. archivepp.com

The following table summarizes key structural modifications and their observed impact on activity from SAR studies of various N-phenylacetamide derivatives, providing a foundational understanding of their chemical behavior.

Structural Moiety Modification Example General Impact on Biological Activity
N-Phenyl RingSubstitution with electron-withdrawing groups (e.g., Nitro, Fluoro)Often enhances potency in anticancer and antibacterial agents. mdpi.comnih.gov
Acetamide LinkerIntroduction of additional functional groupsCan alter binding affinity and selectivity; acts as a key hydrogen bonding site. archivepp.com
Terminal Group (e.g., Phenoxyethyl)Variation in size and lipophilicityInfluences pharmacokinetic properties and can provide additional binding interactions.
Amine NitrogenAromatic vs. Aliphatic substituentsAromatic nitrogen atoms have been shown to be less tolerated in some inhibitor series. nih.gov

Q & A

Q. What are the most reliable synthetic routes for N-(2-Phenoxyethyl)-N-phenylacetamide, and how can reaction conditions be optimized?

A common approach involves a multi-step synthesis starting with substitution reactions. For example:

  • Step 1 : React 2-chloro-N-phenylacetamide with sodium azide in a toluene/water mixture under reflux to introduce functional groups (e.g., azide) .
  • Step 2 : Use a condensation reaction with phenoxyethylamine in the presence of a condensing agent (e.g., DCC or EDCI) to form the target acetamide. Monitor reaction progress via TLC with hexane:ethyl acetate (9:1) .
  • Optimization : Adjust solvent polarity, temperature, and stoichiometry to improve yield. For phenoxy-group incorporation, ensure alkaline conditions to stabilize intermediates .

Q. Which analytical techniques are critical for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : Confirm structure via <sup>1</sup>H and <sup>13</sup>C NMR, focusing on peaks for the phenoxyethyl group (δ ~6.8–7.4 ppm for aromatic protons) and acetamide carbonyl (δ ~168–170 ppm) .
  • Mass Spectrometry (MS) : Use high-resolution MS to verify molecular ion ([M+H]<sup>+</sup>) and fragmentation patterns.
  • X-ray Crystallography : For absolute configuration, employ SHELX programs (e.g., SHELXL) for refinement, leveraging high-resolution data .

Advanced Research Questions

Q. How can crystallographic challenges (e.g., twinning or poor diffraction) be addressed for this compound?

  • Data Collection : Use synchrotron radiation for high-resolution datasets. For twinned crystals, apply SHELXL’s twin refinement tools (e.g., BASF and TWIN commands) .
  • Structure Validation : Cross-validate with computational methods (e.g., DFT calculations) to ensure bond lengths and angles align with theoretical models.

Q. What strategies resolve contradictions in biological activity data for structurally similar acetamides?

  • Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., phenoxy chain length or electron-withdrawing groups) and test against controls. For example, compare with N-(1-isopropyl-4-piperidinyl)-2-phenoxyacetamide to assess the impact of the piperidine vs. phenyl group .
  • Statistical Analysis : Use multivariate regression to identify key descriptors (e.g., logP, steric bulk) influencing activity. Replicate assays under standardized conditions to minimize variability .

Q. How can computational methods predict the metabolic stability of this compound?

  • In Silico Tools : Apply ADMET predictors (e.g., SwissADME) to estimate cytochrome P450 interactions and metabolic hotspots (e.g., oxidation of the phenoxyethyl chain).
  • Docking Studies : Model binding to metabolic enzymes (e.g., CYP3A4) using AutoDock Vina. Validate with experimental microsomal stability assays .

Methodological Challenges

Q. What safety protocols are essential when handling this compound and its intermediates?

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Avoid skin contact, especially with intermediates like azides or chlorinated precursors .
  • Waste Disposal : Segregate halogenated byproducts and dispose via certified hazardous waste services. For toxic vapors, conduct reactions in fume hoods .

Q. How can researchers troubleshoot low yields in large-scale synthesis?

  • Process Optimization : Scale reactions incrementally (e.g., 10 mmol → 100 mmol) while monitoring exotherms. Use flow chemistry for improved heat and mass transfer .
  • Purification : Employ column chromatography with gradient elution (e.g., hexane → ethyl acetate) or recrystallization in ethanol/water mixtures .

Data Interpretation and Reporting

Q. What criteria should guide the selection of solvent systems for solubility studies?

  • Polarity Matching : Use the Hansen solubility parameters to identify solvents with similar δD, δP, and δH values. For example, DMSO or DMF may dissolve polar acetamides, while toluene suits nonpolar analogs .
  • Biorelevance : Prioritize PBS (pH 7.4) or simulated gastric fluid for pharmacokinetic studies.

Q. How should researchers validate purity claims in synthetic batches?

  • Chromatographic Methods : Use HPLC with a C18 column and UV detection (λ = 254 nm). Compare retention times against certified reference standards.
  • Elemental Analysis : Confirm %C, %H, and %N within ±0.4% of theoretical values .

Ethical and Regulatory Considerations

Q. What regulatory frameworks apply to novel acetamides with potential bioactivity?

  • Controlled Substances : If the compound exhibits opioid-like activity (e.g., structural similarity to acetyl fentanyl), comply with DEA Schedule I regulations .
  • Environmental Safety : Follow EPA guidelines for ecotoxicity testing under TSCA .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.